2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a complex organic compound notable for its biphenyl structure and the presence of hydroxyl, amino, and methyl functional groups. Its molecular formula is , and it is classified under organic compounds due to the presence of carbon-based structures. This compound has garnered interest in both chemical and biological research due to its potential applications.
The synthesis of 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol typically involves several steps:
The industrial production may utilize continuous flow reactors to enhance efficiency and yield. Advanced purification techniques are employed to ensure high purity levels suitable for research applications.
The molecular structure of 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol features:
CC(C(COC1=CC=C(C=C1)C2=CC=CC=C2)O)N
.This compound can undergo various chemical reactions, including:
Typical reagents include:
The products formed depend on specific reaction conditions. For instance, oxidation may yield a ketone while substitution reactions can introduce various functional groups onto the biphenyl structure.
The mechanism of action for 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol involves interactions with biological targets. The biphenyl structure allows for interactions with hydrophobic regions of proteins, potentially inhibiting their activity. The hydroxyl and amino groups facilitate hydrogen bonding with biomolecules, influencing their functionality and activity .
Thermal analysis indicates that this compound has a melting point range suitable for laboratory handling, ensuring ease of use in various applications.
2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is utilized in several scientific domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4